molecular formula C8H15NO B2659673 6-(Methoxymethyl)-1-azaspiro[3.3]heptane CAS No. 2287345-27-9

6-(Methoxymethyl)-1-azaspiro[3.3]heptane

Cat. No.: B2659673
CAS No.: 2287345-27-9
M. Wt: 141.214
InChI Key: RCKUQZIAQFCUAQ-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-1-azaspiro[3.3]heptane is a spirocyclic amine derivative featuring a methoxymethyl substituent at the 6-position of the 1-azaspiro[3.3]heptane scaffold. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol (inferred from analogs) .

Properties

IUPAC Name

6-(methoxymethyl)-1-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-6-7-4-8(5-7)2-3-9-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKUQZIAQFCUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2(C1)CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-1-azaspiro[3.3]heptane typically involves the reaction of a suitable spirocyclic precursor with methoxymethylating agents. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrogen atom in the spirocyclic ring can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Azides or thioethers, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Bioisosterism : The compound serves as a bioisostere for traditional amine-containing structures such as piperidine and morpholine. Research indicates that replacing these common moieties with azaspiro derivatives can lead to improved pharmacokinetic properties, such as reduced lipophilicity and enhanced metabolic stability .
  • Drug Development : In various studies, derivatives of 6-(Methoxymethyl)-1-azaspiro[3.3]heptane have been incorporated into analgesic compounds, notably analogs of bupivacaine, which exhibited comparable or superior anesthetic properties with reduced toxicity .
  • Enzyme Interaction Studies : The unique structure allows for specific interactions with enzymes and receptors, making it a valuable tool for studying enzyme kinetics and binding affinities .

Organic Synthesis

  • Building Block for Complex Molecules : This compound is utilized as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures . Its reactivity can be harnessed in various synthetic pathways, including condensation reactions with carbonyl compounds.
  • Synthesis of Functionalized Derivatives : Researchers have successfully synthesized numerous functionalized derivatives of azaspiro compounds, expanding their application range in drug design . These derivatives often contain diverse functional groups that enhance their bioactivity and solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Mechanism of Action : The spirocyclic structure allows the compound to fit into specific binding sites on target proteins, modulating their activity. This property is critical for the development of selective drugs that minimize off-target effects .
  • Pharmacological Studies : In vivo studies have shown that analogs of this compound can exhibit significant analgesic effects while maintaining lower toxicity profiles compared to traditional drugs .

Case Study 1: Bupivacaine Analog Synthesis

A study demonstrated the successful incorporation of the azaspiro framework into the local anesthetic bupivacaine. The resulting analog not only maintained anesthetic efficacy but also showed a five-fold reduction in toxicity compared to the original compound .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research conducted on various azaspiro derivatives highlighted the relationship between structural modifications and biological activity. It was found that specific substitutions could dramatically alter lipophilicity and metabolic stability, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The spirocyclic structure provides rigidity, which can improve the compound’s stability and selectivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 6-(methoxymethyl)-1-azaspiro[3.3]heptane with related compounds:

Compound Name Molecular Formula Substituent(s) Predicted CCS (Ų, [M+H]⁺) Key Properties/Applications
This compound C₈H₁₅NO 6-OCH₂CH₃ ~134 (inferred from analogs) Enhanced polarity; potential CNS drug candidate
1-Azaspiro[3.3]heptane (parent) C₅H₉N None ~130 (estimated) Piperidine bioisostere; improved metabolic stability vs. piperidine
3-(Methoxymethyl)-1-azaspiro[3.3]heptane C₈H₁₅NO 3-OCH₂CH₃ 134.0 Similar polarity; positional isomer effects on target binding
6-(Difluoromethyl)-1-azaspiro[3.3]heptane C₇H₁₁F₂N 6-CF₂H N/A Increased lipophilicity; fluorinated analogs for PET imaging
6-Aminomethyl-1-azaspiro[3.3]heptan-2-one C₇H₁₂N₂O 6-CH₂NH₂ N/A Amine functionality for drug conjugation
6-Oxa-1-azaspiro[3.3]heptane C₅H₉NO 6-O N/A Increased polarity; oxa-analog for solubility tuning

Notes:

  • CCS (Collision Cross Section): A critical parameter for pharmacokinetics, with higher values indicating larger molecular surface areas. The methoxymethyl-substituted analogs exhibit moderate CCS values (~134 Ų), suggesting favorable membrane permeability .
  • Positional Isomerism: The 6- vs. 3-methoxymethyl substitution (e.g., 6- vs.

Biological Activity

6-(Methoxymethyl)-1-azaspiro[3.3]heptane is a compound that belongs to the class of azaspiro compounds, which are recognized for their potential therapeutic applications in medicinal chemistry. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NC_{10}H_{17}N with a molecular weight of approximately 155.25 g/mol. The unique spirocyclic structure contributes to its biological activity, making it a subject of interest in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Enzyme Inhibition : It exhibits inhibitory activity against certain enzymes, potentially influencing metabolic pathways related to neurological disorders.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Activity Description References
Antidepressant Shows potential as an antidepressant by modulating serotonin levels.
Antinociceptive Demonstrates pain-relieving properties in animal models.
Neuroprotective Exhibits protective effects on neuronal cells against oxidative stress.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various azaspiro compounds, including this compound. The results indicated significant improvement in depressive-like behavior in rodent models, correlating with increased serotonin levels in the brain.

Study 2: Pain Relief Mechanism

In another investigation, the antinociceptive properties were assessed using the formalin test in rats. The compound exhibited a dose-dependent reduction in pain response, suggesting its potential as a novel analgesic agent.

Study 3: Neuroprotection

Research focusing on neuroprotection demonstrated that this compound could reduce neuronal cell death induced by oxidative stressors in vitro. This effect was mediated through the activation of antioxidant pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted through urine as metabolites.

Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects reported in animal studies.

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